molecular formula C7H4BrNOS B8494600 2-Bromo-4-thiocyanatophenol

2-Bromo-4-thiocyanatophenol

Cat. No.: B8494600
M. Wt: 230.08 g/mol
InChI Key: JJEULFXBSLTPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-thiocyanatophenol is a halogenated aromatic compound featuring a bromine atom at the 2-position and a thiocyanate group (-SCN) at the 4-position of the phenol ring. This structure confers unique chemical reactivity, particularly in electrophilic substitution reactions and nucleophilic displacement due to the electron-withdrawing effects of the bromine and thiocyanate groups. The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its stability under acidic conditions and ability to participate in cross-coupling reactions make it valuable for constructing complex aromatic frameworks .

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

(3-bromo-4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C7H4BrNOS/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3,10H

InChI Key

JJEULFXBSLTPGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC#N)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-Bromo-4-thiocyanatophenol with three analogous compounds: 2-Bromo-4-methoxyphenol, 4-Thiocyanato-2-nitrophenol, and 2-Chloro-4-thiocyanatophenol. Key parameters include reactivity, stability, and synthetic utility.

This compound vs. 2-Bromo-4-methoxyphenol

  • Structural Differences: The thiocyanate (-SCN) group in this compound is replaced by a methoxy (-OCH₃) group in 2-Bromo-4-methoxyphenol.
  • Reactivity: The thiocyanate group enhances electrophilic aromatic substitution (EAS) at the ortho/para positions due to its electron-withdrawing nature, whereas the methoxy group acts as an electron donor, directing EAS to the meta position . this compound undergoes nucleophilic displacement of bromine more readily (e.g., in Suzuki-Miyaura coupling) compared to 2-Bromo-4-methoxyphenol, where the methoxy group stabilizes the ring, reducing bromine’s leaving ability .
  • Stability: The thiocyanate group is prone to hydrolysis under basic conditions, limiting its utility in aqueous reactions. In contrast, the methoxy group is hydrolytically stable, making 2-Bromo-4-methoxyphenol suitable for prolonged reactions in polar solvents .

This compound vs. 4-Thiocyanato-2-nitrophenol

  • Functional Groups: The bromine in this compound is replaced by a nitro (-NO₂) group in 4-Thiocyanato-2-nitrophenol.
  • Electronic Effects: The nitro group is a stronger electron-withdrawing group than bromine, further deactivating the aromatic ring and reducing reactivity in EAS. Thiocyanate displacement occurs more readily in 4-Thiocyanato-2-nitrophenol due to the nitro group’s destabilization of the ring, whereas bromine in this compound allows for controlled functionalization .
  • Applications: 4-Thiocyanato-2-nitrophenol is favored in explosive precursors and dyes, while this compound is preferred in medicinal chemistry for its balanced reactivity .

This compound vs. 2-Chloro-4-thiocyanatophenol

  • Halogen Comparison : Bromine (Br) vs. Chlorine (Cl).
  • Leaving Group Ability: Bromine’s larger atomic size and lower bond dissociation energy make it a superior leaving group compared to chlorine. This enhances this compound’s utility in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Thermal Stability: Chlorine’s stronger bond increases thermal stability, making 2-Chloro-4-thiocyanatophenol more suitable for high-temperature syntheses.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (H₂O) LogP
This compound 112–114 Insoluble 2.8
2-Bromo-4-methoxyphenol 98–100 Slightly soluble 2.1
4-Thiocyanato-2-nitrophenol 145–147 Insoluble 1.9
2-Chloro-4-thiocyanatophenol 105–107 Insoluble 2.5

Table 2: Reaction Yields in Suzuki-Miyaura Coupling

Compound Yield (%) Conditions
This compound 85 Pd(OAc)₂, K₂CO₃, DMF
2-Bromo-4-methoxyphenol 62 Pd(OAc)₂, K₂CO₃, DMF
2-Chloro-4-thiocyanatophenol 73 Pd(OAc)₂, K₂CO₃, DMF

Research Findings

  • Synthetic Utility: this compound outperforms chlorine and methoxy analogs in palladium-catalyzed reactions, achieving higher yields due to bromine’s superior leaving group ability .
  • Stability Limitations : The thiocyanate group’s susceptibility to hydrolysis restricts its use in aqueous media, necessitating anhydrous conditions for optimal performance .

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